4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine

Xanthine Oxidase Enzyme Inhibition Inflammation

4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine (AHPP) is a xanthine oxidase (XO) inhibitor with a mixed competitive-noncompetitive mechanism (Ki=1.54 µM) distinct from allopurinol. As an adenine bioisostere, it serves as a critical scaffold for XO/ADA SAR studies. Optimal for developing water-soluble polymer conjugates or prodrugs targeting ROS-related diseases. Note: Core scaffold exhibits limited aqueous solubility; formulation considerations essential for in vivo applications.

Molecular Formula C5H5N5O
Molecular Weight 151.13 g/mol
CAS No. 5472-41-3
Cat. No. B1384184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine
CAS5472-41-3
Synonyms4-amino-6-hydroxypyrazolo(3,4-d)pyrimidine
Molecular FormulaC5H5N5O
Molecular Weight151.13 g/mol
Structural Identifiers
SMILESC1=NNC2=NC(=O)NC(=C21)N
InChIInChI=1S/C5H5N5O/c6-3-2-1-7-10-4(2)9-5(11)8-3/h1H,(H4,6,7,8,9,10,11)
InChIKeyKTQYLKORCCNJTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine (CAS 5472-41-3): A Bioisosteric Heterocycle for Enzyme Inhibition Research and Procurement


4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine (AHPP) is a fused heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which are established structural bioisosteres of adenine [1]. This core scaffold is of significant interest in medicinal chemistry due to its demonstrated inhibitory activity against key therapeutic targets, including xanthine oxidase (XO) and adenosine deaminase (ADA) [1][2]. The compound possesses a molecular weight of 151.13 g/mol and a predicted pKa of 4.65, which directly influences its solubility and formulation behavior .

4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine: Why In-Class Substitution Without Quantitative Justification is Unsound


The pyrazolo[3,4-d]pyrimidine scaffold is not monolithic; minor structural modifications result in profound shifts in target potency, mechanism of inhibition, and in vivo pharmacokinetic (PK) behavior. For instance, a single atom substitution from oxygen to sulfur (4-amino-6-mercaptopyrazolo[3,4-d]pyrimidine) shifts XO inhibitory potency and inhibition mechanism [1]. Furthermore, the unsubstituted core, while potent in enzymatic assays, suffers from poor aqueous solubility at physiological pH, a critical liability that necessitates specific formulation strategies and precludes direct substitution in in vivo models without verified solubility and PK data [2]. Therefore, sourcing a specific derivative without validating its quantitative differentiation against near-neighbor analogs risks experimental failure due to divergent target engagement, solubility, or mechanism of action.

Quantitative Evidence Guide for 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine: Direct Comparative Potency and Solubility Data


Head-to-Head Xanthine Oxidase Inhibition: Potency and Mechanism Distinction from In-Class Comparators

In a direct, head-to-head study of 13 synthetic cytokinin analogues, 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine (compound 4) demonstrated intermediate XO inhibitory potency, with an IC50 of 5.91 µM and a Ki of 1.54 µM [1]. Critically, it exhibited a mixed (competitive-non-competitive) inhibition mechanism, differentiating it from both the more potent, purely competitive inhibitor 8-azaadenine (IC50 = 0.54 µM; Ki = 0.66 µM) and the less potent, purely competitive inhibitor 4-aminopyrazolo[3,4-d]pyrimidine (IC50 = 25.46 µM; Ki = 26.79 µM) [1].

Xanthine Oxidase Enzyme Inhibition Inflammation

Physicochemical Liability: Confirmed Poor Aqueous Solubility at Physiological pH

A key liability of 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine (AHPP) is its poor aqueous solubility at physiological pH, a limitation explicitly stated as a barrier to its clinical development for ROS-related diseases [1]. This is a critical selection parameter, contrasting with more soluble, engineered derivatives. The solubility deficit was the primary justification for developing a PEG-conjugated prodrug formulation [1].

Drug Formulation Biopharmaceutics Solubility

Xanthine Oxidase Inhibition: Comparative Affinity of Free AHPP vs. PEG-Conjugated Derivatives

Conjugation of AHPP to polyethylene glycol (PEG) to create mono-AHPP-PEG and bis-(AHPP)-PEG not only overcame solubility issues but also significantly enhanced binding affinity for xanthine oxidase. The Ki values for the PEG conjugates were 0.23 ± 0.03 µM and 0.21 ± 0.03 µM, respectively, representing a 6.7- to 7.3-fold improvement in affinity compared to free AHPP (Ki = 1.54 µM) [1][2]. This demonstrates that the AHPP core can be a highly potent warhead when properly formulated.

Xanthine Oxidase Drug Delivery Polymer Conjugate

In Vivo Pharmacokinetic Advantage: PEG-Conjugated AHPP Exhibits Prolonged Circulation

PEG conjugation of AHPP not only improves solubility and in vitro affinity but also confers a significant in vivo pharmacokinetic advantage. In a comparative in vivo study, both mono-AHPP-PEG and bis-(AHPP)-PEG conjugates demonstrated a longer circulation time compared to free AHPP [1]. This supports the AHPP core as a viable starting point for developing long-circulating therapeutic agents.

Pharmacokinetics In Vivo Studies PEGylation

Target Application Scenarios for 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine Based on Quantitative Evidence


As a Starting Material for High-Affinity PEG-Conjugated XO Inhibitors

Based on the direct evidence of improved XO affinity (Ki ~0.21-0.23 µM) and prolonged circulation time for PEG-AHPP conjugates compared to free AHPP [1], 4-amino-6-hydroxypyrazolo[3,4-d]pyrimidine is optimally used as a core scaffold for synthesizing novel, water-soluble polymer conjugates or prodrugs intended for the treatment of ROS-related diseases, ischemia-reperfusion injury, and inflammation [2].

As a Reference Standard for Mixed-Type Xanthine Oxidase Inhibition

Given its characterized mixed (competitive-non-competitive) inhibition mechanism with respect to xanthine (Ki = 1.54 µM), AHPP serves as a valuable reference compound or positive control in enzymatic studies aiming to dissect the kinetic mechanisms of novel XO inhibitors [1]. Its distinct mechanism differentiates it from common purely competitive inhibitors like allopurinol or 8-azaadenine [2].

As a Synthetic Intermediate for Adenosine Deaminase (ADA) Inhibitors

The 4-aminopyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold for developing highly potent ADA inhibitors, with alkyl derivatives exhibiting Ki values in the nanomolar/subnanomolar range [1]. 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine is a logical starting point for the synthesis of 1- and 2-alkyl derivatives for structure-activity relationship (SAR) studies targeting ADA [1].

Quote Request

Request a Quote for 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.